molecular formula C13H12BClO3 B577614 3-Benzyloxy-5-chlorophenylboronic acid CAS No. 1256345-82-0

3-Benzyloxy-5-chlorophenylboronic acid

Cat. No.: B577614
CAS No.: 1256345-82-0
M. Wt: 262.496
InChI Key: SWIWCFVJNUUJOG-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-chlorophenylboronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a benzyloxy group at the 3-position and a chlorine atom at the 5-position. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of 3-Benzyloxy-5-chlorophenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the boronic acid group for the transmetalation process .

Pharmacokinetics

They are readily prepared for use in reactions .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the construction of complex organic molecules .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be affected by air and moisture . Safety precautions should be taken to avoid dust formation and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(benzyloxy)-5-chlorophenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Benzyloxy-5-chlorophenylboronic acid is unique due to the presence of both the benzyloxy and chlorine substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-chloro-5-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWCFVJNUUJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681600
Record name [3-(Benzyloxy)-5-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-82-0
Record name [3-(Benzyloxy)-5-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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